molecular formula C8H8N2O B14023946 2,3-dihydro-1,6-naphthyridin-4(1H)-one

2,3-dihydro-1,6-naphthyridin-4(1H)-one

Cat. No.: B14023946
M. Wt: 148.16 g/mol
InChI Key: KUGKVITUEFJMRX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,6-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,6-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable diketone, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,6-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Introduction of different substituents at various positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

2,3-Dihydro-1,6-naphthyridin-4(1H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,6-naphthyridin-4(1H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A parent compound with a similar structure but lacking the dihydro and ketone functionalities.

    2,3-Dihydro-1,8-naphthyridin-4(1H)-one: A structural isomer with different positioning of nitrogen atoms.

Uniqueness

2,3-Dihydro-1,6-naphthyridin-4(1H)-one is unique due to its specific arrangement of nitrogen atoms and the presence of a ketone group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,3-dihydro-1H-1,6-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1,3,5,10H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGKVITUEFJMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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